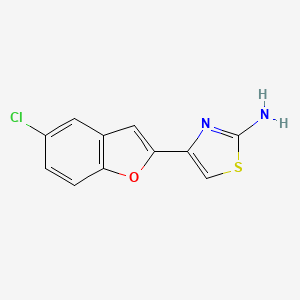
4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine” is a complex organic molecule that contains a benzofuran and a thiazole ring. Benzofuran is a heterocyclic compound, also known as a fused ring compound, consisting of fused benzene and furan rings . Thiazole, on the other hand, is a ring compound containing nitrogen and sulfur .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The benzofuran and thiazole rings are likely to contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the amine group might make it a good nucleophile, reacting with electrophiles. The chloro group on the benzofuran ring could potentially be substituted in the presence of a strong nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups within the molecule .Applications De Recherche Scientifique
Synthesis of Biological Agents
A key application of 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine is in the synthesis of derivatives with potential antimicrobial and analgesic activities. Bhovi K. Venkatesh et al. (2010) developed a protocol for synthesizing derivatives from 1-(1-benzofuran-2-yl)-2-bromoethanone, which served as a key intermediate. The synthesized compounds demonstrated antimicrobial and analgesic properties, underscoring the chemical's significance in medicinal chemistry (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010).
Antimicrobial Activity
Another significant application is in the development of imidazothiazole derivatives of benzofuran, which exhibit antimicrobial activities. S. Shankerrao et al. (2017) synthesized derivatives by reacting 1-(1-benzofuran-2-yl)-2-bromoethanones with 4-phenyl-1,3-thiazol-2-amines, highlighting the compound's utility in creating new antimicrobial agents (S. Shankerrao, Y. Bodke, S. Santoshkumar, 2017).
Antitumor and Anticancer Agents
Further research into the synthesis of novel derivatives has revealed potential antitumor and anticancer applications. Z. M. Nofal et al. (2014) explored the synthesis of benzimidazole–thiazole derivatives with promising anticancer activity against HepG2 and PC12 cancerous cell lines, indicating the compound's versatility in drug development for cancer treatment (Z. M. Nofal, E. Soliman, S. H. A. El-Karim, M. El-Zahar, Aladdin M. Srour, Shalini Sethumadhavan, T. Maher, 2014).
Fluorescent Probes
The compound has also been utilized in the synthesis of fluorescent probes. Y. Bodke et al. (2013) reported the synthesis of novel quinoline derivatives that exhibit fluorescent properties, useful for applications in materials science and bioimaging (Y. Bodke, S. Shankerrao, H. N. Harishkumar, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(5-chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-7-1-2-9-6(3-7)4-10(15-9)8-5-16-11(13)14-8/h1-5H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYXNASYROAEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2587145.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2587147.png)

![(2E)-N-[3-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2587152.png)
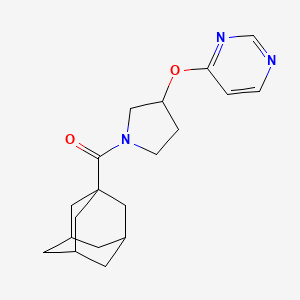
![4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2587155.png)
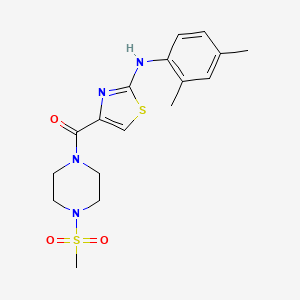
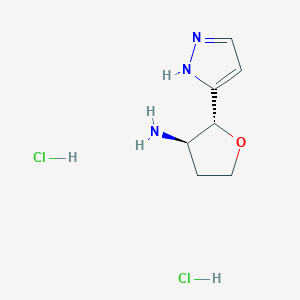

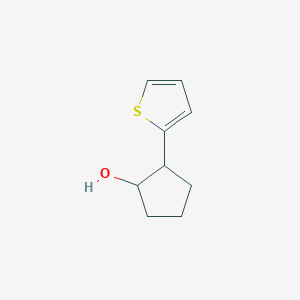
![2-[(5-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2587162.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide](/img/structure/B2587163.png)
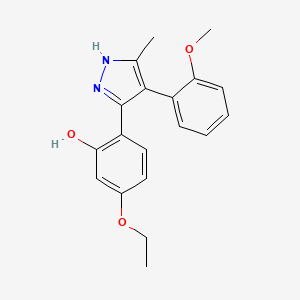
![1-(3,5-dimethoxyphenyl)-5-(3-(methylthio)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587166.png)